molecular formula C12H13NO4 B2792099 N-[3-(Furan-3-YL)-3-hydroxypropyl]furan-3-carboxamide CAS No. 1428371-19-0

N-[3-(Furan-3-YL)-3-hydroxypropyl]furan-3-carboxamide

Cat. No.: B2792099
CAS No.: 1428371-19-0
M. Wt: 235.239
InChI Key: MSPIEQBNWPNTLA-UHFFFAOYSA-N
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Description

N-[3-(Furan-3-YL)-3-hydroxypropyl]furan-3-carboxamide is a synthetic chemical compound of interest in foundational research. While its specific biological profile is still being characterized, its molecular architecture, featuring dual furan rings and a hydroxypropyl linker, suggests potential as a structural motif for investigating protein-ligand interactions. This structural class of compounds has gained relevance in various biochemical applications, particularly in early-stage drug discovery efforts. G protein-coupled receptors (GPCRs), for example, represent a major family of pharmaceutical targets, and the exploration of novel chemical scaffolds is crucial for advancing understanding in this field . Researchers may utilize this compound as a chemical tool or building block to probe biological pathways, to study allosteric modulation mechanisms, or as a synthetic intermediate in the development of more complex molecules. Its primary research value lies in its application as a probe for basic biochemical and pharmacological studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11(9-2-5-16-7-9)1-4-13-12(15)10-3-6-17-8-10/h2-3,5-8,11,14H,1,4H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPIEQBNWPNTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(CCNC(=O)C2=COC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Furan-3-YL)-3-hydroxypropyl]furan-3-carboxamide typically involves the reaction of furan-3-carboxylic acid with 3-(furan-3-yl)-3-hydroxypropylamine. The reaction is usually carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to be effective for the preparation of amides and esters containing furan rings. This method offers advantages such as shorter reaction times and higher yields .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Furan-3-YL)-3-hydroxypropyl]furan-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, dihydrofuran derivatives, and furan-3,4-dicarboxylic acid derivatives .

Scientific Research Applications

Chemical Research Applications

Intermediate in Organic Synthesis
N-[3-(Furan-3-YL)-3-hydroxypropyl]furan-3-carboxamide serves as an important intermediate in the synthesis of more complex heterocyclic compounds. It can be utilized in various chemical transformations, including oxidation, reduction, and substitution reactions, leading to the formation of diverse furan derivatives and other organic molecules.

Table 1: Common Reactions and Products

Reaction TypeCommon ReagentsMajor Products Formed
OxidationPotassium permanganate, CrO₃Furan-2,5-dicarboxylic acid derivatives
ReductionLiAlH₄, NaBH₄Amine derivatives
SubstitutionAlkyl halides, acyl chloridesEthers or esters

Biological Research Applications

Potential Therapeutic Properties
Research indicates that this compound may exhibit anticancer and antimicrobial activities. Its structure allows it to interact with specific molecular targets, potentially inhibiting key enzymes involved in disease progression.

  • Anticancer Activity : Studies have shown that similar compounds exhibit significant growth inhibition against various cancer cell lines. For instance, derivatives have demonstrated IC50 values ranging from 16 to 24 nM against HeLa cells, indicating potent antiproliferative effects .
  • Neuroprotective Effects : Compounds related to this compound have been found to enhance endogenous antioxidant levels, suggesting potential applications in neurodegenerative diseases.

Industrial Applications

This compound is also being explored for its potential in the production of advanced materials and polymers. Its unique structural features may confer desirable properties for industrial applications, such as improved solubility and bioavailability.

Mechanism of Action

The mechanism of action of N-[3-(Furan-3-YL)-3-hydroxypropyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous furan-carboxamide derivatives (inferred from evidence ):

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Hypothesized Applications
N-[3-(Furan-3-YL)-3-hydroxypropyl]furan-3-carboxamide Bifuran + hydroxypropyl linker No halogens; hydroxyl group on propyl chain ~265 (estimated) Enzyme inhibition, drug delivery
EP 4 374 877 A2 (Example 11) Furan + pyridazine core Trifluoromethyl, fluorophenyl, pyrrolidine ~550 (estimated) Anticancer, antiviral agents
2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d) Furan + hydrazinyl side chain Phenyl group; hydrazine-derived functional group ~260 (estimated) Antibacterial, agrochemicals
Furo[2,3-b]pyridine-3-carboxamide () Fused furopyridine core Fluorophenyl, pyrimidine cyclopropane ~500 (estimated) Kinase inhibitors, oncology targets
Hexahydrofurofuran carbamate () Fused bicyclic furan Benzyl, sulfonamide, hydroxypropyl ~600 (estimated) Protease inhibition, antiviral

Key Structural and Functional Insights

Hydroxypropyl Linker vs. Halogenated Groups: The target compound lacks halogen atoms (e.g., fluorine or chlorine), unlike the trifluoromethyl and fluorophenyl groups in and . This may reduce metabolic stability but improve toxicity profiles. The hydroxyl group on the propyl chain could enhance aqueous solubility compared to non-polar analogs like hydrazinyl derivatives .

Bifuran vs. Fused Heterocycles :

  • The bifuran system in the target compound may facilitate π-π stacking interactions in biological targets, whereas fused systems (e.g., furopyridine or hexahydrofurofuran ) offer conformational rigidity for selective binding.

In contrast, the target compound’s simple carboxamide group may prioritize stability over reactivity.

Biological Activity

N-[3-(Furan-3-YL)-3-hydroxypropyl]furan-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a furan ring, which is known for its diverse biological activities. The incorporation of a hydroxypropyl group enhances its solubility and bioavailability, making it a promising candidate for therapeutic applications.

1. Antioxidant Properties

Research indicates that compounds with furan moieties often exhibit antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

2. Enzyme Inhibition

This compound has shown potential in inhibiting key enzymes:

  • α-Glucosidase : This enzyme is involved in carbohydrate metabolism; its inhibition may aid in managing diabetes by slowing down glucose absorption.
  • Acetylcholinesterase : Inhibition of this enzyme can enhance cholinergic transmission, which is beneficial in treating neurodegenerative diseases like Alzheimer's.

3. Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties against various pathogens. The presence of the furan ring may contribute to this activity by interacting with microbial enzymes or disrupting cell membranes.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Interaction with Receptors : Furan derivatives are known to interact with various receptors, including GABA receptors and opioid receptors, potentially modulating neurotransmission and pain pathways.
  • Biochemical Pathways : The compound may influence multiple biochemical pathways due to its structural versatility, impacting processes such as inflammation and cell signaling .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study A Identified significant α-glucosidase inhibition with similar furan derivatives, suggesting potential for diabetes management.
Study B Investigated the antioxidant capacity of furan derivatives, indicating protective effects against oxidative stress-induced damage.
Study C Evaluated the antimicrobial efficacy of furan-based compounds against Staphylococcus aureus and Escherichia coli, highlighting their therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[3-(Furan-3-YL)-3-hydroxypropyl]furan-3-carboxamide, and what optimization strategies are recommended?

  • Methodology : Synthesis typically involves multi-step reactions starting with furan derivatives. For analogous compounds, a common approach includes:

  • Step 1 : Functionalization of furan-3-carboxylic acid to form the carboxamide moiety via coupling agents like EDC/HOBt .
  • Step 2 : Introduction of the hydroxypropyl group through nucleophilic substitution or Michael addition, often requiring temperature control (e.g., 0–40°C) and catalysts like DMAP .
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and reaction time improves yield. Purity is enhanced via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the furan rings and hydroxypropyl linkage. For example, 1^1H NMR peaks at δ 2.6–3.1 ppm indicate propyl chain protons .
  • X-ray Crystallography : Resolves spatial arrangement, hydrogen bonding (e.g., O–H···O interactions between hydroxypropyl and carboxamide groups), and torsional angles. Monoclinic crystal systems (space group P21/c) are common in related furan carboxamides .
  • IR Spectroscopy : Confirms carbonyl (C=O stretch ~1650 cm1^{-1}) and hydroxyl (O–H stretch ~3300 cm1^{-1}) functional groups .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Approach :

  • Molecular Docking : Predict binding affinity to targets like cyclooxygenase (COX) or bacterial enzymes using software (AutoDock Vina). The furan rings and carboxamide group often interact with hydrophobic pockets .
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on furan) with antimicrobial IC50_{50} values. Hammett constants (σ) quantify electronic contributions .
    • Validation : Compare computational predictions with empirical data from enzyme inhibition assays (e.g., MIC values against S. aureus) .

Q. What strategies resolve contradictions in biological activity data across related furan carboxamides?

  • Case Study : Discrepancies in antimicrobial activity between This compound and analogs (e.g., brominated derivatives) may arise from:

  • Steric Effects : Bulkier substituents (e.g., bromine in ) hinder target binding despite similar electronic profiles.
  • Solubility Differences : LogP values >3.0 reduce aqueous solubility, limiting bioavailability .
    • Resolution : Use isosteric replacements (e.g., replacing Br with CF3_3) and measure partition coefficients (shake-flask method) to balance lipophilicity and activity .

Q. How does the hydroxypropyl linker influence the compound’s conformational flexibility and biological interactions?

  • Analysis :

  • Rotational Barriers : DFT calculations (B3LYP/6-31G*) reveal energy barriers (~5 kcal/mol) for hydroxypropyl rotation, affecting binding to rigid enzyme active sites .
  • Hydrogen Bonding : The hydroxyl group forms intramolecular H-bonds with the carboxamide, stabilizing a bioactive conformation. This is validated via NOESY NMR (nuclear Overhauser effects between OH and furan protons) .

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